Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry and material science . This compound is particularly interesting due to its potential biological activities and its role in the synthesis of various analogs and derivatives .
Preparation Methods
The synthesis of Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with sulfonamide and esterification agents. One common method includes the condensation of 2,5-dimethylphenylsulfonamide with thiophene-2-carboxylic acid, followed by methylation to form the ester . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.
Esterification and Hydrolysis: The ester group can undergo hydrolysis to form the corresponding carboxylic acid, and esterification can be reversed under acidic or basic conditions.
Scientific Research Applications
Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes .
Comparison with Similar Compounds
Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 5-chloro-N-(methoxycarbonylmethyl)-3-sulfamoyl-thiophene-2-carboxylate: This compound is used as an intermediate in the synthesis of lornoxicam, a nonsteroidal anti-inflammatory drug.
Thiophene-based drugs: Compounds like suprofen and articaine, which contain thiophene rings, are used for their anti-inflammatory and anesthetic properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfonamide and ester functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-9-4-5-10(2)11(8-9)15-21(17,18)12-6-7-20-13(12)14(16)19-3/h4-8,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUWKGDRJJMPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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